4-Ethynyl-3-fluorobenzoic acid
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Overview
Description
4-Ethynyl-3-fluorobenzoic acid is an organic compound with the molecular formula C9H5FO2 It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-fluorobenzoic acid typically involves the introduction of an ethynyl group and a fluorine atom onto a benzoic acid framework. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Carboxy-3-fluorobenzoic acid.
Reduction: 4-Ethyl-3-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-fluorobenzoic acid depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethynylbenzoic acid: Lacks the fluorine atom, which can affect its chemical and biological properties.
4-Ethynylbenzoic acid: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Uniqueness: 4-Ethynyl-3-fluorobenzoic acid is unique due to the presence of both an ethynyl group and a fluorine atom, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-ethynyl-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUFNXVOUWCYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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